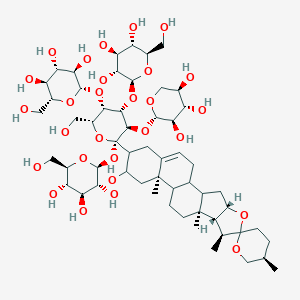

Nocturnoside A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

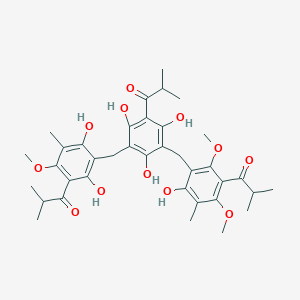

Nocturnoside A is a natural product isolated from the leaves of Styrax camporum. It is a glycoside compound with a molecular formula of C20H24O10 and a molecular weight of 424.4 g/mol. Nocturnoside A has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Aplicaciones Científicas De Investigación

Isolation and Characterization

- Isolation from Cestrum nocturnum : Nocturnoside A is a steroidal saponin isolated from the methanolic extract of the fresh leaves of Cestrum nocturnum. It has been characterized using 13C NMR spectroscopy (Ahmad, Baqai, Fatima, & Ahmad, 1991).

Molecular Structure and Properties

- Structural Analysis : A study conducted in 1995 identified a monodesmosidic spirostanol glycoside extracted from Cestrum nocturnum, termed nocturnoside B, demonstrating the diversity of compounds within the same plant species (Ahmad, Baqai, & Ahmad, 1995).

Biological and Therapeutic Potential

Cardioprotective Effects : Nocturnoside B, a related compound, has shown protective effects against doxorubicin-induced cardiotoxicity in Wistar rats. The mechanisms may be associated with the Akt and GSK-3β signal pathway inhibiting cardiomyocyte apoptosis (Huang Zhi-hu, 2013).

Antioxidant and Anti-tumor Effects : Another study on Nocturnoside B found it to have protective effects against cardiotoxicity induced by doxorubicin, potentially through scavenging oxygen free radicals in the rat heart and inhibiting lipid peroxidation. This suggests a promise for combined treatment of DOX and Nocturnoside B as a chemotherapeutic strategy (Nong Zhi-xi, 2013).

Regulatory Roles in Physiology

Circadian Rhythm Regulation : The circadian protein Nocturnin, which may be related to Nocturnoside A, has a conserved ribonuclease domain that regulates target transcript translation and abundance in cells. This suggests a role in lipid metabolism and bone development (Abshire et al., 2018).

Impact on Metabolism and Obesity : Overexpression of Nocturnin in mice has been linked to decreased fat mass, suggesting a role in metabolic regulation (Le et al., 2019).

Involvement in Circadian Clock and Metabolic Regulation : Nocturnin also targets metabolites NADP+ and NADPH, indicating a direct link to metabolic regulation under the control of the circadian clock (Estrella et al., 2019).

Neuropharmacological Potential : Cestrum nocturnum has been studied for its potential neuropharmacological actions, such as analgesic activity and effects on amphetamine-induced stereotypies, indicating the diverse biological activities of compounds derived from this plant (Pérez-Saad & Buznego, 2008).

Scientific Research Applications of Nocturnoside A

Discovery and Characterization

Nocturnoside A, a steroidal saponin, was first identified in Cestrum nocturnum, characterized by its unique structure. This compound, isolated from the methanolic extract of the fresh leaves of Cestrum nocturnum, was characterized using 13C NMR spectroscopy. It was found to be a spirostanol glycoside, reflecting a complex chemical structure (Ahmad et al., 1991).

Effects on Myocardial Injury

In the realm of cardiac health, studies have shown the potential of nocturnoside B, a related compound, in reducing myocardial injury induced by doxorubicin in rats. It was observed to protect against cardiotoxic effects, suggesting a possible protective mechanism involving the Akt and GSK-3β signal pathway in inhibiting cardiomyocyte apoptosis (Huang Zhi-hu, 2013).

Role in Metabolism and Circadian Rhythms

Nocturnin, a protein related to nocturnoside A, has been implicated in the regulation of lipid metabolism and bone development. Its structure suggests a role as an exoribonuclease that can degrade mRNAs to inhibit protein expression. This finding hints at its potential regulatory role in various physiological processes, including circadian rhythms (Abshire et al., 2018).

Potential Therapeutic Applications

Investigations have also uncovered that a variant, nocturnoside B, has a protective effect against doxorubicin-induced cardiotoxicity, indicating potential therapeutic applications in cardiovascular health (Nong Zhi-xi, 2013).

Other Biological Functions

In additional studies, nocturnin's role in adipogenesis and energy metabolism was explored. It was found that nocturnin regulates the trafficking of dietary lipid in intestinal enterocytes, linking it to the circadian control of metabolism. This discovery opens avenues for understanding how nocturnin might influence metabolic disorders (Douris et al., 2011).

Propiedades

Número CAS |

137318-80-0 |

|---|---|

Nombre del producto |

Nocturnoside A |

Fórmula molecular |

C56H90O28 |

Peso molecular |

1211.3 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(4S,5'R,7S,8R,9S,13R)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]-4,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C56H90O28/c1-20-7-10-55(75-18-20)21(2)34-29(82-55)12-25-23-6-5-22-11-26(27(61)13-54(22,4)24(23)8-9-53(25,34)3)56(84-52-45(73)41(69)38(66)32(16-59)78-52)48(81-49-42(70)35(63)28(62)19-74-49)47(80-51-44(72)40(68)37(65)31(15-58)77-51)46(33(17-60)83-56)79-50-43(71)39(67)36(64)30(14-57)76-50/h5,20-21,23-52,57-73H,6-19H2,1-4H3/t20-,21+,23?,24?,25?,26?,27?,28-,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39+,40+,41+,42-,43-,44-,45-,46+,47+,48-,49+,50+,51+,52+,53+,54+,55?,56+/m1/s1 |

Clave InChI |

HXWQHQCQOBWGDB-VDYHUCKYSA-N |

SMILES isomérico |

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC(C(C6)[C@@]7([C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)C)C)OC1 |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(C(C6)C7(C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(C(C6)C7(C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |

Sinónimos |

3-O-(beta-D-glucopyranosyl(1-3)-beta-D-glucopyranosyl(1-2)-beta-D-glucopyranosyl((3-1)-beta D-xylopyranosyl)(1-4)-beta-D-galactopyranosyl)(25R)-spirost-5-ene-2alpha,3beta-diol nocturnoside A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)